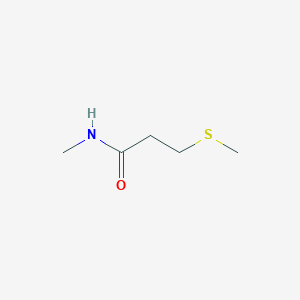

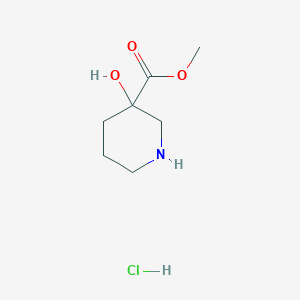

N-methyl-3-methylsulfanylpropanamide

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

N-methyl-3-methylsulfanylpropanamide is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the information available might not be comprehensive due to the novelty or rarity of this compound.

Chemical Reactions Analysis

The chemical reactions involving N-methyl-3-methylsulfanylpropanamide are not explicitly documented in the available resources .科研应用

Microwave-assisted Synthesis

A significant application involves microwave-assisted, solvent-free synthesis techniques for preparing optically pure compounds. For instance, a study by Collados et al. (2012) developed an efficient procedure for synthesizing N-(tert-butylsulfinyl)imines, showcasing the utility of similar compounds in producing sulfinyl aldimines and ketimines with excellent yields and purities. This methodology is highlighted for its environmental friendliness and time efficiency, applicable in aromatic, heteroaromatic, and aliphatic derivatives production (Collados et al., 2012).

Polymerization and Material Science

Poly(N-isopropylacrylamide) (PNIPAM), a thermoresponsive polymer with applications in drug delivery, exemplifies the role of similar chemical frameworks in material science. Convertine et al. (2004) demonstrated controlled, room-temperature polymerization of N-isopropylacrylamide, providing a pathway for creating responsive polymeric materials. This research underscores the potential of N-methyl-3-methylsulfanylpropanamide related compounds in developing advanced materials for biomedical applications (Convertine et al., 2004).

Asymmetric Synthesis

The stereoselective nucleophilic addition to sulfinyl imines, as studied by Hennum et al. (2014), offers insights into the asymmetric synthesis of amines, a process relevant to the creation of pharmaceuticals and fine chemicals. The research provides a computational and experimental analysis of the mechanisms underlying the stereoselectivity of reactions involving compounds similar to N-methyl-3-methylsulfanylpropanamide, highlighting the importance of these compounds in asymmetric synthesis (Hennum et al., 2014).

Antimalarial and Antitrypanosomal Agents

In the field of medicinal chemistry, novel compounds with potential antimalarial and antitrypanosomal activities have been developed. Ekoh et al. (2021) synthesized new dipeptide-sulfonamides demonstrating significant in vivo activity against P. berghei and Trypanosome brucei. This research illustrates the therapeutic potential of N-methyl-3-methylsulfanylpropanamide analogs in treating infectious diseases (Ekoh et al., 2021).

Safety And Hazards

未来方向

性质

IUPAC Name |

N-methyl-3-methylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS/c1-6-5(7)3-4-8-2/h3-4H2,1-2H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWOQUNBJGRKNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCSC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-3-methylsulfanylpropanamide | |

CAS RN |

70961-62-5 |

Source

|

| Record name | N-methyl-3-(methylsulfanyl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-(3,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2822931.png)

![5-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2822934.png)

![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2822935.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylmorpholine](/img/structure/B2822938.png)

![1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2822943.png)

![2-(4-chlorophenoxy)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide](/img/structure/B2822947.png)

![4-[(3-Methyl-2,4-dioxo-1,3-thiazolan-5-yliden)methyl]benzenecarbonitrile](/img/structure/B2822948.png)

![2-(3,5-dimethoxybenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2822950.png)

![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B2822951.png)